(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one
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Overview
Description
2-(3,4,5-Trimethoxybenzylidene)-1-tetralone is an organic compound that belongs to the class of benzylidene derivatives It is characterized by the presence of three methoxy groups attached to a benzylidene moiety, which is further connected to a tetralone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxybenzylidene)-1-tetralone typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 1-tetralone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxybenzylidene)-1-tetralone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group, yielding 2-(3,4,5-trimethoxybenzyl)-1-tetralone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under controlled conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-(3,4,5-trimethoxybenzyl)-1-tetralone.
Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic ring.
Scientific Research Applications
2-(3,4,5-Trimethoxybenzylidene)-1-tetralone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxybenzylidene)-1-tetralone involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione: Another benzylidene derivative with similar structural features.
2-(3,4,5-Trimethoxybenzylidene)-1,3-dihydroindol-2-one: A compound with a similar benzylidene moiety but different core structure.
Uniqueness
2-(3,4,5-Trimethoxybenzylidene)-1-tetralone is unique due to its specific combination of the benzylidene and tetralone structures, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
128483-24-9 |
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Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C20H20O4/c1-22-17-11-13(12-18(23-2)20(17)24-3)10-15-9-8-14-6-4-5-7-16(14)19(15)21/h4-7,10-12H,8-9H2,1-3H3/b15-10- |
InChI Key |
LTUKXOIWJPFEFJ-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/CCC3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2CCC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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